

What are the chemical properties of Boc-Asp-NH2?

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Compound of Interest

Compound Name: **Boc-Asp-NH2**

Cat. No.: **B558619**

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An In-depth Technical Guide to **Boc-Asp-NH2**

Introduction

N- α -tert-butyloxycarbonyl-L-asparagine, commonly abbreviated as **Boc-Asp-NH2**, is a pivotal amino acid derivative in the field of synthetic peptide chemistry.^{[1][2][3]} As a derivative of the naturally occurring amino acid L-aspartic acid, it features a tert-butyloxycarbonyl (Boc) protecting group on its alpha-amino terminus. This strategic protection prevents unwanted reactions during the stepwise assembly of peptide chains, particularly in solid-phase peptide synthesis (SPPS).^[4] The presence of the C-terminal amide (isoasparagine) makes it a specific building block for introducing a C-terminally amidated aspartic acid residue into a peptide sequence. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **Boc-Asp-NH2** for researchers and professionals in drug development and biochemical sciences.

Chemical and Physical Properties

Boc-Asp-NH2 is a white to off-white solid compound. Its core structure consists of an L-aspartic acid backbone where the alpha-amino group is protected by a bulky Boc group. This protection is stable under various conditions but can be readily removed using mild acids, a cornerstone of its utility in Boc-based synthetic strategies.

Identifiers and Molecular Characteristics

The fundamental identifiers and molecular properties of **Boc-Asp-NH2** are summarized below, providing a clear reference for substance identification and characterization.

Property	Value	Reference
IUPAC Name	(3S)-4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamoно]-4-oxobutanoic acid	
Synonyms	Boc-L-aspartic acid 1-amide, Boc-L-isoasparagine	
CAS Number	74244-17-0	
Molecular Formula	C ₉ H ₁₆ N ₂ O ₅	
Molecular Weight	232.23 g/mol	
Canonical SMILES	CC(C)(C)OC(=O)N--INVALID-LINK--C(N)=O	
InChI Key	VKCARTLEXJLJBZ-YFKPBYRVSA-N	

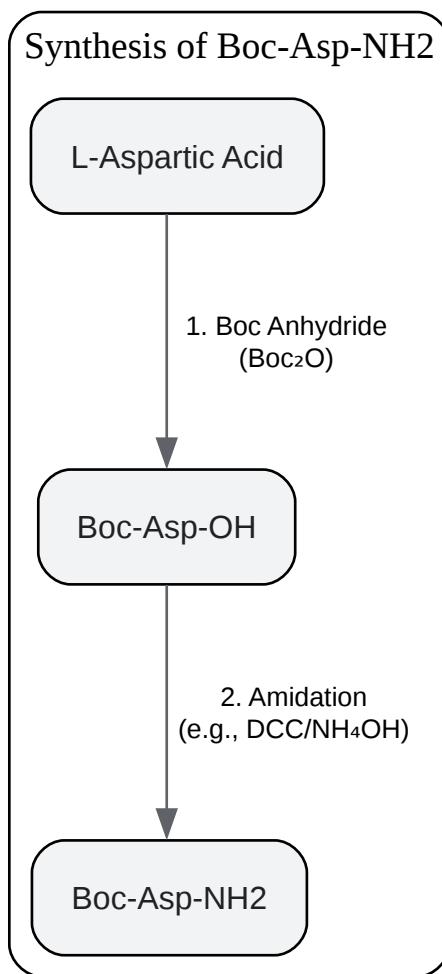
Physicochemical Data

Quantitative physicochemical data are essential for experimental design, including reaction setup, purification, and storage.

Parameter	Value	Conditions	Reference
Melting Point	150-154 °C	Not specified	
Optical Activity	$[\alpha] = -29 \pm 2^\circ$	$c = 1\%$ in DMF, 20°C, D-line	
Purity (Assay)	≥98.0%	Thin Layer Chromatography (TLC)	
XLogP3	-0.4	Computed	
Storage (Solid)	-20°C (3 years), 4°C (2 years)	Powder form	
Storage (Solvent)	-80°C (6 months), -20°C (1 month)	In solution	

Synthesis and Purification

The synthesis of **Boc-Asp-NH₂** is a multi-step process that begins with the protection of L-aspartic acid. The general strategy involves first protecting the alpha-amino group and then amidating the alpha-carboxyl group.



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Caption: Synthesis pathway of **Boc-Asp-NH₂**.

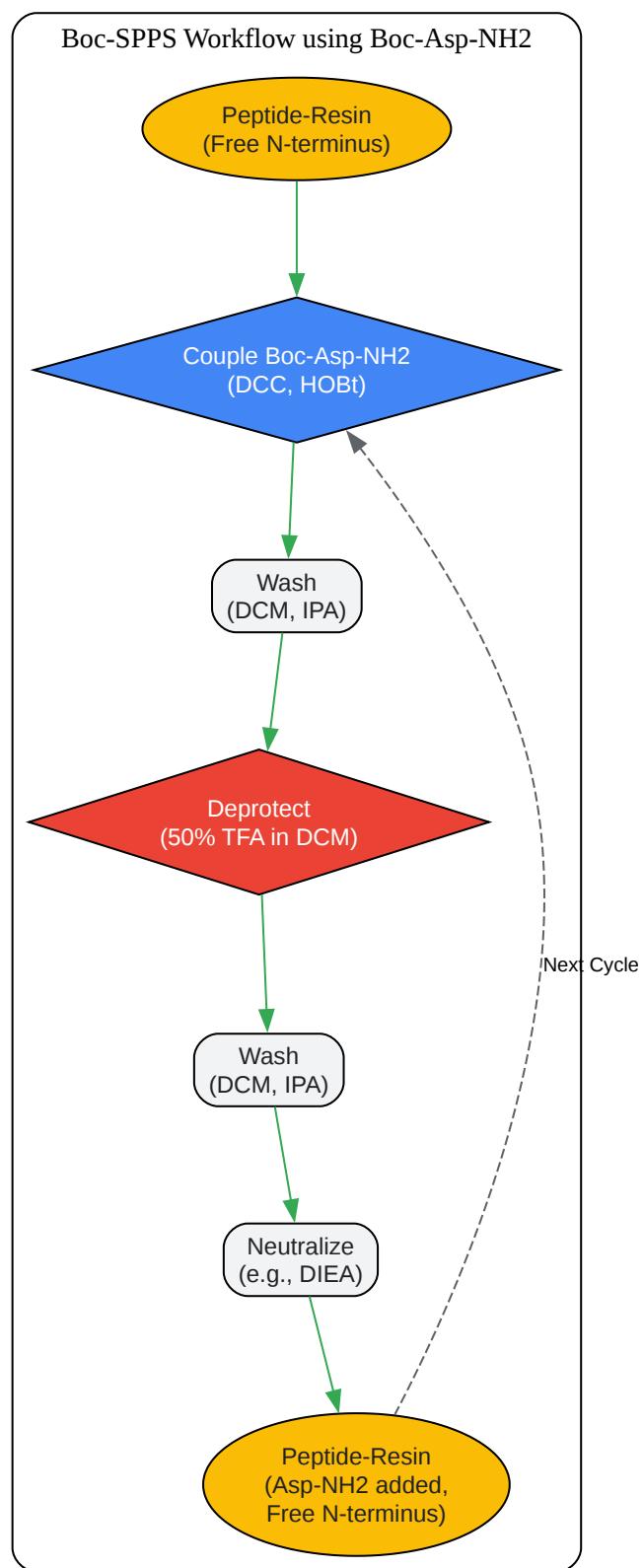
Experimental Protocol: Synthesis of Boc-Asp-NH₂

- Protection Step: L-aspartic acid is dissolved in a suitable solvent system (e.g., a mixture of dioxane and water). The pH is adjusted to be basic to deprotonate the amino group. Boc anhydride (di-tert-butyl dicarbonate) is then added portion-wise while maintaining the basic pH. The reaction proceeds for several hours at room temperature.
- Amidation Step: The resulting Boc-Asp-OH is activated at its alpha-carboxyl group using a coupling agent like dicyclohexylcarbodiimide (DCC) or HBTU in a solvent such as DMF. An ammonia source, like ammonium hydroxide or bubbling ammonia gas, is then introduced to form the primary amide.

- Purification: The crude product is typically purified via crystallization from a suitable solvent system or by column chromatography to yield pure **Boc-Asp-NH2**. Purity is confirmed by techniques such as TLC, HPLC, and NMR spectroscopy.

Role in Peptide Synthesis

Boc-Asp-NH2 is primarily used in Boc-based solid-phase peptide synthesis (SPPS). The Boc group serves as a temporary protecting group for the N-terminus, which is cleaved at each cycle to allow for the addition of the next amino acid in the sequence.



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Caption: Workflow for incorporating **Boc-Asp-NH2** in SPPS.

Experimental Protocol: Boc Deprotection in SPPS

This protocol describes the standard procedure for removing the Boc protecting group from the N-terminus of a peptide chain attached to a solid support.

- Materials:

- Peptide-resin with N-terminal Boc protection
- Dichloromethane (DCM), peptide synthesis grade
- Trifluoroacetic acid (TFA)
- Deprotection solution: 50% TFA in DCM (v/v)
- Isopropyl alcohol (IPA)
- Neutralization solution: 5-10% Diisopropylethylamine (DIEA) in DCM

- Procedure:

- Swelling: The peptide-resin is first swollen in DCM within a reaction vessel.
- Pre-wash: The resin is treated with the 50% TFA/DCM solution for approximately 5 minutes and the solution is drained.
- Deprotection: A fresh solution of 50% TFA/DCM is added, and the mixture is agitated for 15-25 minutes to ensure complete cleavage of the Boc group.
- Washing: The resin is thoroughly washed multiple times with DCM and then IPA to remove residual TFA and the cleaved t-butyl carbocation.
- Neutralization: The protonated N-terminus (trifluoroacetate salt) is neutralized by washing with the DIEA/DCM solution, regenerating the free amine for the next coupling step.

Biological Activity

Currently, **Boc-Asp-NH₂** is not known to possess specific, direct biological activity or to be an endpoint therapeutic agent. Its primary significance lies in its role as a synthetic intermediate.

While amino acid derivatives, in general, are explored for various physiological effects, the function of **Boc-Asp-NH2** is confined to its utility in the chemical synthesis of peptides. Some complex peptide derivatives incorporating this moiety, such as Boc-Trp-Orn(Z)-Asp-NH2, have been investigated as cholecystokinin (CCK) antagonists, but the activity arises from the final peptide structure, not from the **Boc-Asp-NH2** building block itself.

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